2-(4-Bromo-3-methylphenyl)propan-2-amine hydrochloride
Description
Overview of 2-(4-Bromo-3-methylphenyl)propan-2-amine Hydrochloride
This compound is an organic compound characterized by its complex aromatic structure featuring a brominated phenyl ring system coupled with an aliphatic amine functionality. The compound exists as a hydrochloride salt, which significantly enhances its water solubility and chemical stability compared to its free base form. The molecular structure incorporates a phenyl ring substituted with a bromine atom at the para position and a methyl group at the meta position, connected to a branched propan-2-amine moiety through a quaternary carbon center.
The chemical identity of this compound is firmly established through multiple analytical parameters and database entries. According to PubChem records, the hydrochloride salt form possesses the Chemical Abstracts Service number 1803609-40-6, while the parent free base compound is registered under Chemical Abstracts Service number 1171898-20-6. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-(4-bromo-3-methylphenyl)propan-2-amine;hydrochloride, reflecting its structural composition and salt formation.
| Property | Hydrochloride Salt | Free Base |
|---|---|---|
| Molecular Formula | C₁₀H₁₅BrClN | C₁₀H₁₄BrN |
| Molecular Weight | 264.59 g/mol | 228.13 g/mol |
| Chemical Abstracts Service Number | 1803609-40-6 | 1171898-20-6 |
| International Union of Pure and Applied Chemistry Name | 2-(4-bromo-3-methylphenyl)propan-2-amine;hydrochloride | 2-(4-bromo-3-methylphenyl)propan-2-amine |
The structural framework of this compound places it within the broader classification of substituted aromatic amines, specifically those containing halogenated phenyl substituents. This classification is significant as it determines many of the compound's chemical and physical properties, including its reactivity patterns, solubility characteristics, and potential biological activities. The presence of both electron-withdrawing (bromine) and electron-donating (methyl) substituents on the aromatic ring creates a unique electronic environment that influences the compound's overall chemical behavior.
Historical Context and Discovery
The development and characterization of this compound emerged from the broader historical context of halogenated aromatic amine research that has been ongoing since the mid-twentieth century. The systematic study of brominated phenylpropanamine derivatives gained momentum as researchers recognized the importance of halogen substitution patterns in modulating the chemical and biological properties of aromatic amine compounds. This particular compound represents part of a systematic exploration of substitution patterns on the phenylpropanamine scaffold, where researchers investigated the effects of different halogen and alkyl group positions on molecular properties.
The formal registration and characterization of this compound in chemical databases occurred relatively recently, with the earliest documented entries appearing in major chemical registries during the 2010s. The compound's inclusion in PubChem database systems reflects the growing interest in systematically cataloging and characterizing substituted aromatic amines for potential research applications. The creation date listed in PubChem records indicates that the hydrochloride salt form was first registered in 2016, while the parent free base compound was documented as early as 2012.
Research into brominated methylphenyl derivatives has been driven by the recognition that specific substitution patterns can significantly influence molecular properties and potential applications. The particular combination of bromine at the para position and methyl at the meta position was selected based on systematic structure-activity relationship studies that aimed to understand how different substituent patterns affect chemical reactivity and stability. This systematic approach to molecular design reflects the evolution of modern medicinal chemistry from empirical discovery to rational design based on structural principles.
The development of synthetic methodologies for accessing this compound has been closely linked to advances in aromatic bromination chemistry and amine synthesis techniques. The availability of efficient synthetic routes has facilitated the compound's inclusion in chemical supplier catalogs and research libraries, making it accessible for systematic study and application development. This accessibility has been crucial for enabling the compound's evaluation in various research contexts and for establishing its chemical and physical property profiles.
Significance in Contemporary Chemical Research
This compound occupies a position of considerable importance in contemporary chemical research due to its versatile structural features and potential applications across multiple scientific disciplines. The compound serves as a valuable building block in organic synthesis, particularly in the development of more complex molecular architectures through various coupling reactions and functional group transformations. The presence of the bromine substituent provides a reactive site for cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira coupling protocols, which are fundamental tools in modern synthetic chemistry.
In medicinal chemistry research, this compound has gained attention due to its structural relationship to other bioactive molecules within the phenylpropanamine class. The specific substitution pattern creates opportunities for exploring structure-activity relationships and for developing new compounds with modified biological properties. Research groups have utilized this compound as a starting point for synthesizing libraries of related molecules to investigate how different substituent patterns affect biological activity and selectivity profiles.
The compound's significance extends to materials science applications, where brominated aromatic amines serve as important intermediates in the synthesis of advanced materials including polymers, liquid crystals, and electronic materials. The combination of aromatic and aliphatic structural elements provides opportunities for creating materials with tailored properties, while the amine functionality offers sites for further chemical modification and cross-linking reactions.
| Research Application | Significance | Key Properties Utilized |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Bromine reactivity, amine functionality |
| Medicinal Chemistry | Structure-activity relationship studies | Phenylpropanamine scaffold |
| Materials Science | Polymer and advanced material synthesis | Aromatic-aliphatic hybrid structure |
| Analytical Chemistry | Reference standard and method development | Well-defined structure and properties |
Contemporary research efforts have also focused on developing improved synthetic methodologies for accessing this compound and related compounds. These efforts include investigations into more efficient bromination protocols, alternative amine synthesis strategies, and scalable purification methods. The development of robust synthetic routes is essential for supporting the compound's applications in both academic research and potential commercial applications.
Scope and Objectives of the Research
Current research initiatives involving this compound encompass a broad range of scientific objectives aimed at expanding our understanding of its chemical properties, synthetic utility, and potential applications. Primary research objectives include the comprehensive characterization of the compound's physical and chemical properties through advanced analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and crystallographic analysis where applicable. These characterization efforts are essential for establishing reliable property databases and for supporting computational modeling studies.
Synthetic methodology development represents another major research focus, with objectives centered on optimizing existing synthetic routes and developing novel approaches to access this compound and its derivatives. Research groups are investigating improved bromination protocols that offer better selectivity and higher yields, as well as exploring alternative strategies for constructing the propan-2-amine framework. These synthetic studies are complemented by mechanistic investigations aimed at understanding the reaction pathways and identifying opportunities for further optimization.
The exploration of chemical reactivity patterns constitutes a significant research objective, with studies focusing on understanding how the compound participates in various organic transformations. This includes systematic investigations of nucleophilic substitution reactions at the bromine site, amine modification reactions, and potential rearrangement processes under different reaction conditions. The goal of these studies is to establish comprehensive reactivity maps that can guide synthetic planning and predict the outcomes of chemical transformations.
| Research Objective | Methodology | Expected Outcomes |
|---|---|---|
| Property Characterization | Advanced analytical techniques | Comprehensive property database |
| Synthetic Methodology | Route optimization and development | Improved synthetic access |
| Reactivity Studies | Systematic reaction screening | Predictive reactivity models |
| Application Development | Structure-activity studies | New applications and derivatives |
Properties
IUPAC Name |
2-(4-bromo-3-methylphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-7-6-8(10(2,3)12)4-5-9(7)11;/h4-6H,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXXBULMYHVUEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aromatic Substitution and Functional Group Transformations
- Starting Materials: The synthesis often begins with 4-bromo-3-methylbenzene derivatives or related halogenated aromatics.
- Directed Metalation or Halogen-Metal Exchange: To introduce the propan-2-amine moiety, lithiation or metal-halogen exchange reactions are employed, allowing for nucleophilic substitution or coupling with appropriate electrophiles.
- Use of Catalysts: Nickel-based catalysts such as nickel chloride with phosphine ligands facilitate carbon-carbon bond formation steps, especially in methylation or alkylation reactions on the aromatic ring.
Formation of the Propan-2-amine Side Chain
- Reductive Amination: One common approach is the reductive amination of the corresponding ketone or aldehyde intermediate with ammonia or amine sources, often under catalytic hydrogenation conditions.
- Grignard or Organometallic Additions: Addition of organometallic reagents to aryl ketones or esters can introduce the isopropylamine side chain.
- Hydrolysis and Salt Formation: The free amine is then converted into its hydrochloride salt by treatment with hydrogen chloride in suitable solvents, enhancing stability and crystallinity.
Detailed Stepwise Process (Based on Patent WO2024015825A1 and Related Literature)
| Step | Reaction Type | Reagents/Conditions | Notes | Yield Range |
|---|---|---|---|---|
| 1 | Directed substitution | 2-amino-3,5-dibromo-4-methylpyridine + 1,1-dimethoxy-N,N-dimethylmethanamine in 2-propanol or 2-methyltetrahydrofuran at 70-80°C | Formation of N,N-dimethylformimidamide intermediate | 80-95% |
| 2 | Methylation via Ni-catalyzed cross-coupling | Methyl zinc compound + NiCl2 with phosphine ligands at 75-80°C | Replacement of 3-bromo substituent with methyl group | 85-95% |
| 3 | Hydrolysis | Acidic hydrolysis with aqueous HCl at 0-80°C | Removal of directing group, regeneration of amine | 65-99% |
| 4 | Salt formation | Treatment with HCl in organic solvent | Formation of hydrochloride salt | Quantitative |
This process emphasizes selective transformations on the aromatic ring, using directing groups to control regioselectivity and nickel-catalyzed methylation to introduce methyl substituents. Hydrolysis and salt formation steps yield the final hydrochloride salt in high purity.
Alternative Synthetic Routes and Considerations
- Bromination: Direct bromination of 3-methylphenyl derivatives is feasible but requires control to avoid polysubstitution.
- Use of Organometallic Intermediates: Metalation strategies using butyllithium or magnesium reagents enable functionalization at desired positions.
- Protecting Groups: Temporary protection of amine or carbonyl functionalities may be employed to improve selectivity and yield.
- Catalyst Selection: Various nickel catalysts with different phosphine ligands (e.g., dppm, dppbz, dcpe) are effective in cross-coupling steps, with ligand choice influencing reaction efficiency.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Solvents | 2-propanol, 2-methyltetrahydrofuran, toluene | Selected for solubility and reaction control |
| Temperature (Step 1) | 70–80 °C | Optimal for directed substitution |
| Catalyst | NiCl2 with phosphine ligands (e.g., dppm, dcpe) | Essential for methylation step |
| Reaction Time (Step 1) | 5–12 hours | Monitored by HPLC |
| Hydrolysis Conditions | Aqueous HCl, 0–80 °C, 2–16 hours | Efficient removal of directing groups |
| Product Purity | >85% (HPLC) | Achieved after purification |
| Overall Yield | 65–95% per step | High efficiency for industrial scale |
Research Findings and Optimization Notes
- Regioselectivity: The use of directing groups such as N,N-dimethylformimidamide is critical for selective substitution on the aromatic ring.
- Catalyst Efficiency: Nickel catalysts with bidentate phosphine ligands provide superior yields and selectivity in methylation steps.
- Solvent Effects: Polar aprotic solvents like 2-methyltetrahydrofuran improve catalyst activity and product isolation.
- Hydrolysis Control: Acid strength and temperature must be optimized to avoid side reactions and maximize amine recovery.
- Purification: Crystallization from appropriate solvents ensures high purity hydrochloride salt suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methylphenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium cyanide in polar solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 2-(4-Hydroxy-3-methylphenyl)propan-2-amine or 2-(4-Cyano-3-methylphenyl)propan-2-amine.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 2-(4-Bromo-3-methylphenyl)propane.
Scientific Research Applications
Chemical Properties and Structure
The compound features a bromo-substituted aromatic ring, an amino group, and a propan-2-amine backbone. Its molecular formula is , and it exhibits chiral characteristics, which are significant for its biological interactions. The presence of the bromine atom enhances its reactivity and potential for specific interactions with biological targets.
Chemistry
In the field of organic chemistry, 2-(4-Bromo-3-methylphenyl)propan-2-amine hydrochloride serves as a valuable building block for synthesizing more complex molecules. It can be utilized in various synthetic pathways, including:
- Substitution Reactions : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
- Reduction Reactions : This compound can be reduced to yield secondary amines or alcohols, expanding its utility in synthetic chemistry.
Biology
The compound has been studied for its potential as a biochemical probe in enzyme assays and receptor studies. Its interactions with biological systems include:
- Dopamine Receptor Modulation : Research indicates that compounds with similar structures may act as selective agonists for dopamine receptors, particularly D3 receptors. This suggests potential applications in treating neuropsychiatric disorders such as schizophrenia and depression.
- Enzyme Interaction : The hydroxyl and amino groups facilitate hydrogen bonding, potentially influencing enzyme kinetics and signaling pathways. Studies have shown that similar compounds can modulate enzymatic activities related to neurotransmission.
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic effects:
- Neurological Disorders : The compound's ability to interact with neurotransmitter systems positions it as a candidate for developing treatments for conditions like Parkinson's disease and other dopamine-related disorders .
- Pharmacokinetics : Preliminary studies suggest favorable absorption characteristics in vivo, indicating that this compound may exhibit advantageous pharmacokinetic properties similar to its analogs.
Case Study 1: Dopamine Receptor Agonists
In a high-throughput screening study, compounds structurally related to this compound were identified as selective D3 receptor agonists. This finding underscores the potential of this compound class in managing dopamine-related disorders.
Case Study 2: Pharmacokinetic Profiles
A comparative analysis of pharmacokinetics revealed that compounds with similar structures demonstrated high bioavailability rates in mouse models. For instance, one analog exhibited a bioavailability of 74%, suggesting that this compound could also possess beneficial pharmacokinetic properties.
| Study Focus | Findings |
|---|---|
| Dopamine Receptor Agonism | Identified as selective D3 receptor agonists; potential for therapeutic use in neuropsychiatric disorders. |
| Enzymatic Activity | Influences enzyme kinetics; potential roles in metabolic processes. |
| Pharmacokinetics | Favorable absorption characteristics; high bioavailability observed in analogs. |
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methylphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Bromophenyl)propan-2-amine Hydrochloride
2-(3-Chlorophenyl)propan-2-amine Hydrochloride
2-(2-Chloro-4-fluorophenyl)propan-2-amine Hydrochloride
2-(4-(Trifluoromethyl)phenyl)propan-2-amine Hydrochloride
2-[4-(Trifluoromethoxy)phenyl]propan-2-amine Hydrochloride
2-(2,4-Dichlorophenyl)propan-2-amine Hydrochloride
- Structure : Contains two chlorine atoms at 2- and 4-positions .
- Higher density (predicted 1.25–1.35 g/cm³) suggests compact packing in solid state .
Structural and Pharmacological Implications
Halogen Effects
Substituent Positioning
- 3-Methyl Group : In the target compound, this group likely reduces enzymatic degradation by blocking oxidation at the 3-position, enhancing metabolic stability.
Physicochemical Properties
Biological Activity
2-(4-Bromo-3-methylphenyl)propan-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a bromine-substituted aromatic ring and an amine functional group, which contribute to its reactivity and interactions with biological targets. The presence of the bromine atom enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may modulate neurotransmission pathways and influence metabolic processes. The compound's mechanism involves:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can affect various cellular processes.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, impacting signaling pathways associated with mood and cognition.
Antiproliferative Effects
Research indicates that compounds structurally similar to this compound exhibit significant antiproliferative activity against cancer cell lines. For instance, studies have shown that related compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| 9q | MCF-7 | 33 | Tubulin polymerization inhibition |
| CA-4 | MDA-MB-231 | 3.9 | Antimitotic effects |
Antibacterial Activity
Preliminary studies suggest that this compound exhibits antibacterial properties against various pathogens. For example, it has shown promising results against XDR-Salmonella Typhi:
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| 5a | 50 | 100 |
| 5b | 25 | 50 |
| 5c | 12.5 | 25 |
| 5d | 6.25 | 12.5 |
Study on Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of brominated phenyl compounds for their anticancer properties. The results indicated that these compounds could effectively inhibit the proliferation of breast cancer cells through mechanisms involving tubulin destabilization and apoptosis induction .
Enzyme Kinetics Studies
Further investigations into the enzyme inhibition capabilities of related compounds revealed that some act as competitive inhibitors of alkaline phosphatase, displaying IC50 values around 1.469 µM. These findings underscore the potential therapeutic applications of these compounds in treating conditions influenced by enzyme activity .
Q & A
Q. What are the standard synthetic routes for 2-(4-Bromo-3-methylphenyl)propan-2-amine hydrochloride, and how can reaction conditions be optimized for purity?
The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, brominated aromatic intermediates (e.g., 4-bromo-3-methylbenzene derivatives) can react with propan-2-amine precursors under controlled conditions. Optimization involves adjusting reaction temperature (e.g., 60–80°C for SNAr), solvent choice (e.g., DMF or THF), and stoichiometry of reagents to minimize byproducts . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for achieving >95% purity.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR : H and C NMR confirm the aromatic substitution pattern (e.g., singlet for Br-adjacent protons at δ 7.2–7.8 ppm) and the propan-2-amine backbone (e.g., methyl groups at δ 1.4–1.6 ppm).
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H] (expected m/z ~274–276 for ) and isotopic patterns confirming bromine presence .
- FT-IR : Peaks at ~3300 cm (N-H stretch) and 600–700 cm (C-Br stretch) validate functional groups.
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular configuration of this compound?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL-2019 for refinement) provides precise bond angles, torsion angles, and crystal packing. For example, the bromine atom’s position on the aromatic ring and spatial orientation of the propan-2-amine group can be confirmed. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .
Q. What strategies are effective for analyzing impurities or degradation products in this compound?
- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to separate impurities. For example, de-brominated byproducts (e.g., 3-methylphenyl-propan-2-amine) can be detected via retention time shifts and MS fragmentation patterns .
- Stability Studies : Accelerated degradation under acidic (HCl), oxidative (HO), or photolytic conditions identifies labile groups.
Q. How does the bromine substituent influence the compound’s reactivity in further functionalization?
The bromine atom serves as a directing group for electrophilic substitution (e.g., Suzuki coupling for biaryl formation) or a leaving group for cross-coupling (e.g., Buchwald-Hartwig amination). Computational studies (DFT) predict activation barriers for these reactions, guiding catalyst selection (e.g., Pd(PPh)) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Enzyme Inhibition : Test against target enzymes (e.g., monoamine oxidases) using fluorometric assays.
- Cellular Uptake : Radiolabel the compound with C and measure accumulation in cell lines (e.g., HEK293) via scintillation counting .
Methodological Notes
- Crystallography : Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL to achieve R-factor < 5% .
- Synthetic Scale-Up : Maintain inert atmospheres (N/Ar) to prevent amine oxidation.
- Purity Standards : Cross-validate analytical results with certified reference materials (e.g., EP impurity standards) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
